N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Description
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by its complex structure, which includes pyrazole and piperidine moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN6O3S/c1-4-23-11-15(19)16(22-23)9-20-18(26)14-7-6-8-25(10-14)29(27,28)17-12-24(5-2)21-13(17)3/h11-12,14H,4-10H2,1-3H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSPMOGDBDZPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=NN(C=C3Cl)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole intermediates, followed by their functionalization and coupling with piperidine derivatives. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
- **this compound
Uniqueness
The uniqueness of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, binding affinity, and overall efficacy in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
